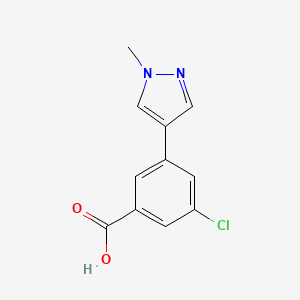
3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
Descripción general
Descripción
3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, also known as CMPA, is a synthetic organic compound that has been widely studied for its applications in scientific research. It is a white, crystalline solid with a molecular weight of 225.6 g/mol and a melting point of 158-160°C. CMPA has been used in a variety of fields, including biochemistry, pharmacology, and molecular biology, due to its unique properties.
Aplicaciones Científicas De Investigación
Optical Nonlinearity
Research indicates that N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, similar in structure to 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, exhibit optical nonlinearity. This property makes them potential candidates for optical limiting applications, useful in protecting sensors and human eyes from laser radiation damage (Chandrakantha et al., 2013).
Antibacterial Activity
Pyrazole derivatives, closely related to the compound , have demonstrated significant antibacterial activity. For example, certain 1,3,4]oxadiazoles with a pyrazole component have been found effective against various bacteria, including Bacillus subtilis and Escherichia coli (Rai et al., 2009).
Antimicrobial and Antifungal Properties
Pyrazole-based drug molecules, including those structurally similar to 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, have been synthesized and tested for antimicrobial activities against bacterial and fungal strains. These compounds are promising in the field of pharmacology for treating microbial infections (Shubhangi et al., 2019).
Antitumor Activity
Similar pyrazole derivatives have been studied for their potential antitumor activity. For instance, benzofuran-2-yl pyrazole pyrimidine derivatives have shown promising results in inhibiting tumor cell growth, highlighting the potential of pyrazole compounds in cancer treatment (El-Zahar et al., 2011).
Molecular Interactions and Drug Design
Pyrazole derivatives are involved in molecular interactions significant for drug design. Studies on these compounds, including modeling their interactions with biological targets, have implications for the development of new therapeutic agents (Titi et al., 2020).
Supramolecular Assembly
Research into hydrogen-bonded supramolecular structures of pyrazole derivatives shows potential for developing novel materials with unique properties (Portilla et al., 2007).
Propiedades
IUPAC Name |
3-chloro-5-(1-methylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-6-9(5-13-14)7-2-8(11(15)16)4-10(12)3-7/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJLNHGUWNEKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine](/img/structure/B1411799.png)

![tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1411802.png)

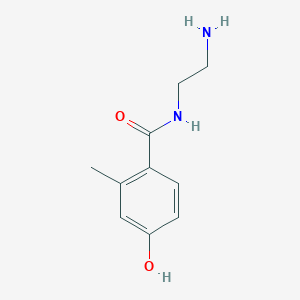
![tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B1411808.png)
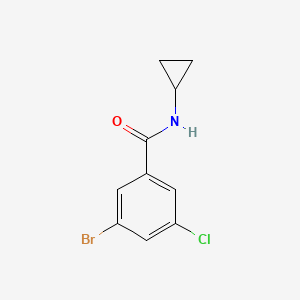
![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate](/img/structure/B1411810.png)



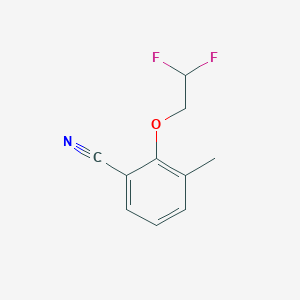
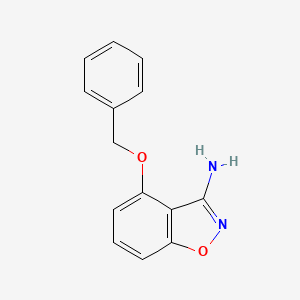
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)